Methyl 5-cyano-2-formylbenzoate
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Overview
Description
Methyl 5-cyano-2-formylbenzoate is an organic compound with the molecular formula C10H7NO3 It is a derivative of benzoic acid and contains both cyano and formyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-cyano-2-formylbenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-bromo-5-cyanobenzoate with a formylating agent under controlled conditions . Another method includes the use of continuous flow-flash chemistry to scale up the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors allows for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-2-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and hydrogen gas (H) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Methyl 5-cyano-2-carboxybenzoate.
Reduction: Methyl 5-amino-2-formylbenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-cyano-2-formylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-cyano-2-formylbenzoate involves its interaction with specific molecular targets. The cyano and formyl groups play a crucial role in its reactivity and interactions with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-formylbenzoate: Similar structure but lacks the cyano group.
Methyl 5-cyano-2-methylbenzoate: Similar structure but has a methyl group instead of a formyl group.
Properties
IUPAC Name |
methyl 5-cyano-2-formylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c1-14-10(13)9-4-7(5-11)2-3-8(9)6-12/h2-4,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTANZDCSKXKGAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#N)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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